molecular formula C12H13ClO2 B3038835 2-(4-Chloro-benzyl)-pent-4-enoic acid CAS No. 91393-56-5

2-(4-Chloro-benzyl)-pent-4-enoic acid

Cat. No. B3038835
CAS RN: 91393-56-5
M. Wt: 224.68 g/mol
InChI Key: AYKCRVGFKUDDDJ-UHFFFAOYSA-N
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Description

The compound “2-(4-Chloro-benzyl)-pent-4-enoic acid” is a complex organic molecule that contains a benzyl group (a benzene ring attached to a CH2 group), a pent-4-enoic acid group (a five-carbon chain with a double bond and a carboxylic acid group), and a chlorine atom attached to the benzene ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the benzyl group, the introduction of the chlorine atom, and the formation of the pent-4-enoic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzene ring of the benzyl group, the carbon chain of the pent-4-enoic acid group, and the chlorine atom attached to the benzene ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by several factors, including the electron-rich benzene ring, the electron-withdrawing chlorine atom, and the carboxylic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzene ring could contribute to its aromaticity, the chlorine atom could influence its polarity, and the carboxylic acid group could contribute to its acidity .

Scientific Research Applications

Chemical Reactions and Synthesis

  • The Friedel–Crafts reactions involving benzene and pent-4-enoic acids, including variants like 2-(4-Chloro-benzyl)-pent-4-enoic acid, show that the products depend on the initial position of the double bond, contributing to the understanding of reaction mechanisms in organic chemistry (Ansell & Whitfield, 1971).
  • Synthesis of 4-Oxo-tetrahydro-pyridine using a method involving 2-dimethylaminomethylene-5-substituted-3-oxo-pent-4-enoic acid benzyl esters demonstrates the compound's role in the efficient production of organic structures (Panunzio et al., 2004).

Crystal Engineering and Molecular Salts

  • In a study on 2-Chloro-4-nitrobenzoic acid molecular salts with pyridyl and benzoic acid derivatives, researchers found that 2-(4-Chloro-benzyl)-pent-4-enoic acid played a role in crystal structure stabilization and demonstrated the importance of halogen bonds in these structures (Oruganti et al., 2017).

Study on Bromolactonisation

  • Research on the bromolactonisation of alkenoic acids, including pent-4-enoic acids, with certain compounds highlights the compound's role in forming five-membered bromolactones, which is significant in organic synthesis (He, Yang, & Yan, 2010).

Amino Acid Derivatives Synthesis

  • A study on derivatives of 2-amino-4-pentenoic acid (allylglycine) showed how its unsaturated bond can be epoxidized and cyclized to form 4-hydroxyproline derivatives, indicating the compound's utility in creating complex organic molecules (Krishnamurthy et al., 2014).

Exploration in Homogeneous Catalysis

  • A study on the isomerisation of pent-1-ene to pent-2-ene, catalyzed by nickel and osmium compounds, provides insights into the reactivity and potential catalytic applications of pent-4-enoic acid derivatives in chemical transformations (Bingham, Webster, & Wells, 1972).

Novel Heterocyclic Compounds Synthesis

  • Research describes the use of 4-(4-bromophenyl)-4-oxobut-2-enoic acid, a close variant of 2-(4-Chloro-benzyl)-pent-4-enoic acid, in synthesizing a series of heterocyclic compounds with potential antibacterial activities, demonstrating the compound's significance in medicinal chemistry (El-Hashash et al., 2015).

Photodecomposition Studies

  • A study on the photodecomposition of chlorobenzoic acids, including 4-chlorobenzoic acid, shows the transformation of these compounds under UV irradiation, providing important insights into environmental chemistry and pollutant degradation (Crosby & Leitis, 1969).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact .

Future Directions

Future research on this compound could involve exploring its potential uses, investigating its reactivity under various conditions, and studying its interactions with other molecules .

properties

IUPAC Name

2-[(4-chlorophenyl)methyl]pent-4-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-2-3-10(12(14)15)8-9-4-6-11(13)7-5-9/h2,4-7,10H,1,3,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKCRVGFKUDDDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC1=CC=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601252666
Record name 4-Chloro-α-2-propen-1-ylbenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-benzyl)-pent-4-enoic acid

CAS RN

91393-56-5
Record name 4-Chloro-α-2-propen-1-ylbenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91393-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-α-2-propen-1-ylbenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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